molecular formula C8H10ClFN2 B15237865 1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine

1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine

Cat. No.: B15237865
M. Wt: 188.63 g/mol
InChI Key: NMVRCSZPWAPRAY-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.

    Amine Introduction: Reaction of the halogenated phenyl compound with ethane-1,2-diamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and amination reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate.

    Reduction: Use of reducing agents like lithium aluminum hydride.

    Substitution: Use of nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, leading to various biological effects. The pathways involved may include binding to enzymes or receptors, resulting in modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine
  • 1-(3-Chloro-2-fluorophenyl)ethane-1,2-diol
  • 1-(3-Chloro-2-fluorophenyl)ethane-1,2-dione

Uniqueness

This compound is unique due to its specific combination of chloro and fluoro substituents, which impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10ClFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2

InChI Key

NMVRCSZPWAPRAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(CN)N

Origin of Product

United States

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